11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms within its framework. This compound belongs to the class of tetraazatricyclo compounds, which are of significant interest in various fields of chemical research due to their potential applications in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for purchase in different purities and quantities. It is also referenced in scientific literature and databases under its IUPAC name and CAS number.
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions that can include cyclization processes to form the tricyclic structure.
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while maintaining high product quality .
The molecular structure of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one features a tricyclic arrangement with multiple nitrogen atoms integrated into the rings.
The canonical SMILES representation is CC1=NN2C3=C(CCC3)C(=O)NC2=N1, which provides a detailed depiction of the compound's connectivity .
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can undergo several types of chemical reactions:
Reagents such as acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents are commonly used in these reactions .
The mechanism of action for 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interactions with specific molecular targets within biological systems. These interactions can modulate biochemical pathways that may lead to various physiological effects.
Research into this compound's mechanism often aims to identify key molecular targets and elucidate how these interactions influence biological processes .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| Boiling Point | Not specified |
| Purity | Typically >95% |
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions or in the presence of specific reagents.
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has diverse applications in scientific research:
This compound's unique structural features make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3